molecular formula C7H4N2O3 B8246676 2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione

2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione

Cat. No. B8246676
M. Wt: 164.12 g/mol
InChI Key: UNXFCQGFUJLIOR-UHFFFAOYSA-N
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Description

2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione is a useful research compound. Its molecular formula is C7H4N2O3 and its molecular weight is 164.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

1H-pyrido[4,3-d][1,3]oxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-6-4-3-8-2-1-5(4)9-7(11)12-6/h1-3H,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXFCQGFUJLIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione

Synthesis routes and methods I

Procedure details

A 50 ml. flask was charged with 2.6 g. lead tetra-acetate suspended in 10 ml. dimethylformamide and stirred while a solution of 0.96 g. of 4-carbamylnicotinic acid in 5 ml. dimethylformamide was added dropwise during 10 minutes. The mixture was stirred for 10 minutes after completion of the addition, then poured onto 40 g. crushed ice. A precipitate of cream solids was collected by filtration, washed with water and dried in vacuo. The yield of 5-azaisatoic anhydride amounted to 0.68 g., melting point 180° with decomposition, and represented 72 percent of theory. On attempted purification by crystallization from organic solvents, extensive decomposition occurred. The structure was confirmed by elemental analysis, infra-red spectroscopy and mass spectrometry.
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Synthesis routes and methods II

Procedure details

The starting materials for this synthesis was 4-aminopyridine which was protected by boc group and converted to 4-tert-butoxycarbonylamino-nicotinic acid, depicted as formula 35 in Scheme 15, by ortholithiation followed by quenching with dry ice. This intermediate was reacted with trichloromethyl chloroformate to yield 1H-pyrido[4,3-d][1,3]oxazine-2,4-dione, depicted by formula 36 in Scheme 15, which was then converted to 4-chloro-2-oxo-1,2-dihydro-[1,6]-naphthyridine-3-carboxylic acid ethyl ester, depicted by formula 37 in Scheme 15. The reaction of 4-chloro-2-oxo-1,2-dihydro-[1,6]-naphthyridine-3-carboxylic acid ethyl ester with piperazine-1-yl-thiophene-2-yl-methanone gave 2-oxo-4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-1,2-dihydro-[1,6]-naphthyridin-3-carboxylic acid ethyl ester, depicted by formula 38 in Scheme 15, which was reacted with corresponding alkyl halides (R—X) to yield 1-N-substituted-2-oxo-4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-1,2-dihydro-[1,6]-naphthyridine-3-carboxylic acid ethyl esters as shown in Scheme 15.
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Synthesis routes and methods III

Procedure details

Trichloromethyl chloroformate (9 mL, 75 mmol) was added slowly to a solution of 4-tert-butoxycarbonylamino-nicotinic acid (118) (16.2 g, 68 mmol) in dioxane and refluxed for 4 h under nitrogen atmosphere. The solution was cooled and the solvent was removed under vacuum. The residue was recrystallized by ether to yield 10.92 g (98%) of 1H-pyrido[4,3-d][1,3]oxazine-2,4-dione (119) as white solids. MP: 243° C.; 1H-NMR (DMSO-d6): ), δ 7.32 (d, J=6.0 Hz, 1H), 8.71 (d, J=6.0 Hz, 1H), 9.11 (s, 1H); EIMS m/z 165 (M+1).
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